molecular formula C12H9Br2NO3 B1436400 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione CAS No. 32622-26-7

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1436400
CAS No.: 32622-26-7
M. Wt: 375.01 g/mol
InChI Key: IDPAFQPINBFLQW-UHFFFAOYSA-N
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Description

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by the presence of bromine atoms, a methyl group, and an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of a precursor compound followed by cyclization to form the isoindole structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups in place of the bromine atoms.

Scientific Research Applications

2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione: shares similarities with other brominated isoindole derivatives.

    3,3-Dibromo-1-methyl-2-oxopropyl acetate: is another compound with a similar structure but different functional groups.

Properties

IUPAC Name

2-(4,4-dibromo-3-oxobutan-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO3/c1-6(9(16)10(13)14)15-11(17)7-4-2-3-5-8(7)12(15)18/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPAFQPINBFLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(Br)Br)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
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2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
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2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
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2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
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2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-(3,3-Dibromo-1-methyl-2-oxopropyl)-1H-isoindole-1,3(2H)-dione

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